molecular formula C19H13ClN4O3 B6480141 1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923211-54-5

1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6480141
CAS No.: 923211-54-5
M. Wt: 380.8 g/mol
InChI Key: HLRNNBBWEPZDEN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H13ClN4O3 and its molecular weight is 380.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0676180 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by acting as an inhibitor . It binds to the active site of these enzymes, preventing them from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, acetylcholine released into the synaptic cleft is rapidly broken down by AChE and BuChE. By inhibiting these enzymes, the compound prolongs the action of acetylcholine, enhancing signal transmission across cholinergic synapses .

Result of Action

The molecular effect of the compound’s action is the increased availability of acetylcholine in the synaptic cleft. On a cellular level, this results in enhanced cholinergic transmission, which can improve cognitive function .

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3/c1-11-18(22-23-24(11)15-4-2-3-13(20)10-15)19(26)21-14-6-7-16-12(9-14)5-8-17(25)27-16/h2-10H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRNNBBWEPZDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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